molecular formula C10H2F21O3P B1457607 Perfluorodecylphosphonic acid CAS No. 52299-26-0

Perfluorodecylphosphonic acid

Cat. No. B1457607
CAS RN: 52299-26-0
M. Wt: 600.06 g/mol
InChI Key: CTGNCBOZEMOASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorodecylphosphonic acid (PFDA) is a synthetic organic compound used in a variety of scientific applications, such as analytical chemistry and biochemistry. It is a colorless, odorless, and non-toxic liquid at room temperature. PFDA is a highly fluorinated organic compound, and it has a unique structure that allows it to interact with other molecules in a variety of ways. PFDA has been used in a variety of scientific applications, including analytical chemistry, biochemistry, and drug delivery.

Scientific Research Applications

1. Environmental Toxicology and Aquatic Organisms

Perfluorodecylphosphonic acid (PFPA) has been investigated for its effects on aquatic organisms. In a study on the green alga Chlamydomonas reinhardtii, exposure to PFPA resulted in increased reactive oxygen species (ROS) production and lipid peroxidation, suggesting potential oxidative stress impacts. This study highlights the environmental presence of PFPAs and their potential impacts on aquatic ecosystems (Sánchez et al., 2015).

2. Environmental Monitoring and Analysis

Perfluorodecylphosphonic acid has been identified in various environmental matrices, including surface water, sediments, and wildlife. A study detailed the measurement of PFPA and other per- and polyfluoroalkyl substances (PFAS) in top predators and their prey, emphasizing the need for monitoring these substances across the food chain due to their persistence and bioaccumulation potential (Androulakakis et al., 2021).

3. Surface Modifications and Material Science

Perfluorodecylphosphonic acid has been utilized in modifying the surfaces of nanoparticles, such as zinc oxide (ZnO), to enhance stability and surface properties. The modification with perfluorinated groups increases the stability of the phosphonic acids adsorbed on surfaces, which is significant for various material science applications (Quiñones et al., 2017).

4. Fuel Cell Technology

Research has explored the use of perfluoroethylene-1,2-bis-phosphonic acid as an alternative electrolyte in hydrogen/oxygen acid fuel cells. This study highlighted the potential for improved oxygen electroreduction kinetics and stability at high temperatures, which is crucial for the development of high-performance fuel cells (Kanamura et al., 1996).

5. Hydrophobic Surface Coatings

Perfluorodecylphosphonic acid has been used to create hydrophobic self-assembled monolayer films on copper oxide surfaces. These films demonstrate high water repellency and low adhesion properties, suggesting applications in corrosion inhibition and anti-wetting surfaces (Hoque et al., 2009).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F21O3P/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H2,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGNCBOZEMOASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21P(=O)(OH)2, C10H2F21O3P
Record name Perfluorodecylphosponic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879833
Record name Perfluorodecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52299-26-0
Record name Perfluorodecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorodecylphosphonic acid
Reactant of Route 2
Perfluorodecylphosphonic acid
Reactant of Route 3
Perfluorodecylphosphonic acid
Reactant of Route 4
Perfluorodecylphosphonic acid
Reactant of Route 5
Perfluorodecylphosphonic acid
Reactant of Route 6
Perfluorodecylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.